![molecular formula C20H23N3O4S B2474019 Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923138-94-7](/img/structure/B2474019.png)

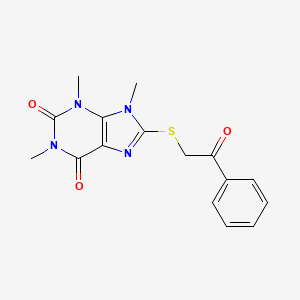

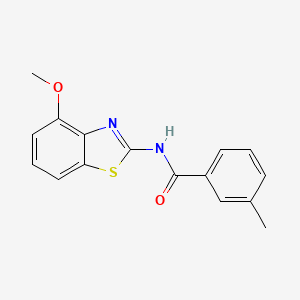

Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves refluxing in phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve refluxing in phosphorus oxychloride .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined using spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- This compound is used in the synthesis of novel heterocyclic systems. For example, Bakhite, Al‐Sehemi, & Yamada (2005) detailed the preparation of various tetrahydropyridothienopyrimidine derivatives, showcasing the compound's role in creating complex fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

- The compound is instrumental in the creation of thiazolo[3,2-a]pyrimidines, highlighting its versatility in synthesizing diverse heterocyclic compounds as shown in the work of Tozkoparan, Ertan, & Krebs (1998) (Tozkoparan, Ertan, & Krebs, 1998).

Chemical Reactions and Derivatives

- The compound's reactions and derivatives have been extensively studied. Kappe & Roschger (1989) explored various reactions of Biginelli-compounds, a category to which this compound belongs, revealing its potential in the synthesis of a range of derivatives (Kappe & Roschger, 1989).

- In the study of electrophilic ipso-substitution reactions by Zh. et al. (2013), the compound demonstrated its reactivity, particularly in the substitution of methyl groups, which is crucial for developing novel pharmaceuticals (Zh. et al., 2013).

Biological and Pharmacological Potential

- The biological and pharmacological potential of derivatives of this compound has been a subject of research. For example, Al-Juboori (2020) synthesized new dihydropyrimidine derivatives, exploring their antimicrobial properties (Al-Juboori, 2020).

- The compound's derivatives have also been evaluated for their potential in treating inflammation and pain, as demonstrated by Abu‐Hashem, Al-Hussain, & Zaki (2020), who synthesized novel compounds derived from this compound for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalytic and Synthesis Applications

- The compound's use in catalytic processes was demonstrated by Cahyana, Liandi, & Anwar (2022), who utilized it in the synthesis of pyrimidine derivatives, highlighting its efficiency in catalytic reactions (Cahyana, Liandi, & Anwar, 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-5-9-28-20-22-17-16(18(24)23-20)15(12-7-6-8-13(10-12)26-3)14(11(2)21-17)19(25)27-4/h6-8,10,15H,5,9H2,1-4H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWAFTRCNNJVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)

![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)

![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)

![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)

![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)